Des(5-methylpyrazinecarbonyl) Glipizide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

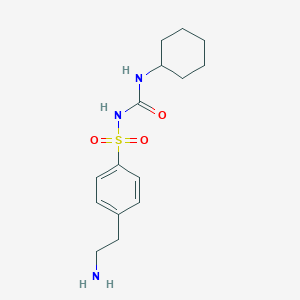

Des(5-methylpyrazinecarbonyl) Glipizide is a complex organic compound with a unique structure that combines an aminoethyl group, a cyclohexylcarbamoyl group, and a benzene sulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Des(5-methylpyrazinecarbonyl) Glipizide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The aminoethyl group is introduced through a nucleophilic substitution reaction, while the cyclohexylcarbamoyl group is added via a carbamoylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Des(5-methylpyrazinecarbonyl) Glipizide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The sulfonamide group can be reduced to produce sulfinamides or thiols.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the sulfonamide group can produce sulfinamides.

Aplicaciones Científicas De Investigación

Des(5-methylpyrazinecarbonyl) Glipizide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of Des(5-methylpyrazinecarbonyl) Glipizide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Aminoethyl)benzene-1-sulfonamide: Lacks the cyclohexylcarbamoyl group, resulting in different chemical and biological properties.

N-(Cyclohexylcarbamoyl)benzene-1-sulfonamide:

Uniqueness

Des(5-methylpyrazinecarbonyl) Glipizide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

Des(5-methylpyrazinecarbonyl) Glipizide is a derivative of glipizide, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Glipizide and Its Derivatives

Glipizide acts as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. The compound's efficacy in lowering blood glucose levels is attributed to its ability to enhance insulin secretion, increase peripheral glucose utilization, and inhibit hepatic glucose production. The modifications in its structure, such as the removal of the 5-methylpyrazinecarbonyl group, may influence its pharmacokinetic and pharmacodynamic properties.

The primary mechanism by which glipizide and its derivatives exert their effects involves:

- Binding to Sulfonylurea Receptors : Glipizide binds to sulfonylurea receptors on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in cell depolarization and subsequent calcium influx, promoting insulin secretion .

- Extrapancreatic Effects : Beyond stimulating insulin release, glipizide enhances glucose uptake in muscle and adipose tissues and reduces hepatic glucose output. It also has been shown to increase the number and sensitivity of insulin receptors in various tissues .

Efficacy

Clinical studies have demonstrated that glipizide significantly lowers fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels. A study reported reductions in FPG ranging from 57 to 74 mg/dL and HbA1c reductions between 1.50% and 1.82% across different doses .

Safety Profile

Glipizide is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. In clinical trials, only a small percentage of patients discontinued therapy due to hypoglycemic episodes .

Comparative Studies

Research comparing glipizide with other antidiabetic agents has provided insights into its relative effectiveness:

- Glipizide vs. Metformin : A long-term study indicated that while both medications effectively reduced HbA1c levels, metformin was associated with a lower incidence of cardiovascular events compared to glipizide .

- Weight Management : Unlike some sulfonylureas that may lead to weight gain, studies have found that glipizide does not significantly affect body weight or lipid profiles in treated patients .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of glipizide:

- Efficacy Trial : In a randomized controlled trial involving 347 patients with type 2 diabetes, glipizide significantly improved glycemic control without adversely affecting lipid levels or causing weight gain .

- Long-term Outcomes : A study evaluating cardiovascular outcomes found that patients receiving metformin had a significantly lower risk of major cardiovascular events compared to those treated with glipizide over a median follow-up period of five years .

Data Summary

| Parameter | Glipizide | Metformin |

|---|---|---|

| Fasting Plasma Glucose (FPG) | Reduction: 57-74 mg/dL | Similar reductions |

| HbA1c Reduction | 1.50% - 1.82% | Comparable |

| Weight Change | No significant change | Significant reduction |

| Cardiovascular Events | Higher incidence | Lower incidence |

Propiedades

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLHFSLGOJDWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510111 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-16-9 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.